Diethyl 2-methyl-3-oxosuccinate

Description

Diethyl oxalpropionate belongs to the class of organic compounds known as beta-keto acids and derivatives. These are organic compounds containing an aldehyde substituted with a keto group on the C3 carbon atom. Diethyl oxalpropionate is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, diethyl oxalpropionate is primarily located in the cytoplasm.

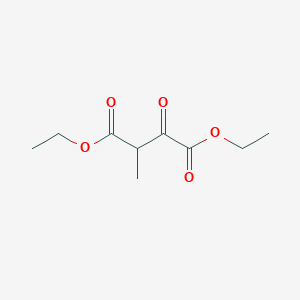

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

diethyl 2-methyl-3-oxobutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O5/c1-4-13-8(11)6(3)7(10)9(12)14-5-2/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQOCQBJWOCRPQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)C(=O)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50883562 | |

| Record name | Butanedioic acid, 2-methyl-3-oxo-, 1,4-diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

759-65-9 | |

| Record name | 1,4-Diethyl 2-methyl-3-oxobutanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=759-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanedioic acid, 2-methyl-3-oxo-, 1,4-diethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000759659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl 2-methyl-3-oxosuccinate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33946 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanedioic acid, 2-methyl-3-oxo-, 1,4-diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanedioic acid, 2-methyl-3-oxo-, 1,4-diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl 2-methyloxosuccinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.974 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diethyl oxalpropionate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032306 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Diethyl 2-methyl-3-oxosuccinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for diethyl 2-methyl-3-oxosuccinate, a valuable intermediate in organic synthesis. The document details the core chemical reaction, experimental protocols, and quantitative data to support laboratory-scale synthesis.

Introduction

This compound, also known as diethyl methyloxalacetate, is a ketoester with significant applications in the synthesis of more complex molecules.[1] Its structure, featuring both alpha- and beta-ketoester functionalities, makes it a versatile building block in medicinal chemistry and drug development. This guide focuses on its most common and well-documented synthesis route: the Claisen condensation.

Primary Synthesis Pathway: Claisen Condensation

The principal method for synthesizing this compound is the Claisen condensation of diethyl oxalate and ethyl propionate. This carbon-carbon bond-forming reaction is base-catalyzed and results in the formation of a β-keto ester.

The overall reaction is as follows:

Diethyl Oxalate + Ethyl Propionate → this compound + Ethanol

Reaction Mechanism

The reaction proceeds through the following steps:

-

Enolate Formation: A strong base, typically sodium ethoxide, deprotonates the α-carbon of ethyl propionate to form a resonance-stabilized enolate.

-

Nucleophilic Attack: The enolate acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate.

-

Elimination: The tetrahedral intermediate collapses, eliminating an ethoxide leaving group to form the final product.

Synthesis Pathway Diagram

Quantitative Data

The following tables summarize the key quantitative data for the reactants and the product.

Table 1: Properties of Reactants

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| Diethyl Oxalate | C₆H₁₀O₄ | 146.14 | 185-186 | 1.079 |

| Ethyl Propionate | C₅H₁₀O₂ | 102.13 | 99 | 0.891 |

| Sodium Ethoxide | C₂H₅NaO | 68.05 | Decomposes | 0.868 |

Table 2: Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₄O₅ |

| Molar Mass | 202.20 g/mol [1] |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | 116-119 °C at 12 Torr[2] |

| Density | ~1.1 g/mL[2] |

| Refractive Index | ~1.434[2] |

Table 3: Spectroscopic Data Summary

| Spectroscopy | Data Source |

| ¹H NMR | SpectraBase[1] |

| ¹³C NMR | SpectraBase[1] |

| IR | SpectraBase[1] |

Experimental Protocol

The following protocol is adapted from a procedure published in Organic Syntheses.

Materials and Equipment

-

Diethyl oxalate

-

Ethyl propionate

-

Sodium

-

Absolute ethanol

-

Anhydrous diethyl ether

-

33% Acetic acid solution

-

Round-bottom flask with a reflux condenser and dropping funnel

-

Stirring apparatus

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure

-

Preparation of Sodium Ethoxide: In a suitable round-bottom flask, sodium is reacted with absolute ethanol in anhydrous diethyl ether to prepare a fresh solution of sodium ethoxide.

-

Reaction: The flask is cooled in an ice bath, and a mixture of diethyl oxalate and ethyl propionate is added dropwise with stirring.

-

Workup: After the addition is complete, the reaction mixture is stirred at room temperature. The ether and ethanol are then removed by distillation. The residue is cooled and treated with a cold 33% acetic acid solution.

-

Extraction: The product is extracted with diethyl ether. The combined ether extracts are washed with water and dried over a suitable drying agent (e.g., anhydrous sodium sulfate).

-

Purification: The solvent is removed by distillation, and the crude product is purified by vacuum distillation.

Expected Yield

The expected yield for this procedure is typically in the range of 60-70%.

Experimental Workflow Diagram

Alternative Synthesis Pathways

While the Claisen condensation is the most established route, other theoretical pathways for the synthesis of this compound include:

-

Esterification followed by Alkylation: This would involve the esterification of 2-methyl-3-oxosuccinic acid, which is not a readily available starting material.

-

Acylation of an Enolate with an Acyl Chloride: This could theoretically involve the acylation of the enolate of ethyl propionate with ethyl oxalyl chloride. However, this is a less common approach.

Detailed experimental protocols for these alternative methods are not well-documented in the scientific literature for this specific target molecule.

Conclusion

The Claisen condensation of diethyl oxalate and ethyl propionate provides a reliable and efficient method for the synthesis of this compound. The detailed protocol and quantitative data presented in this guide offer a solid foundation for researchers and professionals in the field of organic and medicinal chemistry to produce this valuable synthetic intermediate. Careful execution of the experimental procedure is crucial for achieving high yields and purity.

References

An In-depth Technical Guide to the Spectroscopic Data of Diethyl 2-methyl-3-oxosuccinate

This technical guide provides a comprehensive overview of the spectroscopic data for Diethyl 2-methyl-3-oxosuccinate (CAS No: 759-65-9), a significant chemical intermediate in various synthetic applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for researchers, scientists, and professionals in drug development.

Molecular Structure:

-

IUPAC Name: diethyl 2-methyl-3-oxobutanedioate[1]

-

Molecular Formula: C₉H₁₄O₅[1]

-

Molecular Weight: 202.20 g/mol [1]

-

Structure:

This guide presents a detailed analysis of the compound's spectral characteristics, crucial for its identification, purity assessment, and structural elucidation.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| ~4.25 | Quartet | ~7.1 | 2H | -O-CH₂ -CH₃ |

| ~4.20 | Quartet | ~7.1 | 2H | -O-CH₂ -CH₃ |

| ~3.80 | Quartet | ~7.2 | 1H | -CH (CH₃)- |

| ~1.40 | Doublet | ~7.2 | 3H | -CH(CH₃ )- |

| ~1.30 | Triplet | ~7.1 | 3H | -O-CH₂-CH₃ |

| ~1.25 | Triplet | ~7.1 | 3H | -O-CH₂-CH₃ |

Note: The exact chemical shifts can vary depending on the solvent and concentration. The data presented is a predicted spectrum based on the chemical structure.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~195 | C =O (ketone) |

| ~168 | C =O (ester) |

| ~165 | C =O (ester) |

| ~62 | -O-CH₂ -CH₃ |

| ~61 | -O-CH₂ -CH₃ |

| ~50 | -C H(CH₃)- |

| ~14 | -O-CH₂-CH₃ |

| ~13 | -O-CH₂-CH₃ |

| ~12 | -CH(CH₃ )- |

Note: This is a predicted spectrum. Actual chemical shifts may vary.

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~2980 | Medium-Strong | C-H stretch (alkane) |

| ~1745 | Strong | C=O stretch (ester) |

| ~1720 | Strong | C=O stretch (ketone) |

| ~1250 | Strong | C-O stretch (ester) |

| ~1180 | Strong | C-O stretch (ester) |

Note: Predicted characteristic absorption bands based on the functional groups present in the molecule.

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity | Proposed Fragment Ion |

| 202 | Low | [M]⁺ (Molecular Ion) |

| 157 | Moderate | [M - OCH₂CH₃]⁺ |

| 129 | High | [M - COOCH₂CH₃]⁺[1] |

| 101 | Moderate | [CH₃CH(CO)COOCH₂CH₃]⁺ |

| 73 | Moderate | [COOCH₂CH₃]⁺ |

| 45 | Moderate | [OCH₂CH₃]⁺ |

| 29 | High | [CH₂CH₃]⁺[1] |

Note: Fragmentation patterns can be complex and may vary with the ionization technique used. The proposed fragments are based on the principles of mass spectral fragmentation.

Experimental Protocols

The following sections describe generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized for the instrument used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

-

¹H NMR Acquisition: The ¹H NMR spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is recorded on the same instrument, typically operating at a frequency of 75 MHz or higher. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

-

Sample Preparation: A thin film of the neat liquid sample is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, for Attenuated Total Reflectance (ATR) IR spectroscopy, a drop of the sample is placed directly on the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or clean ATR crystal) is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, typically via Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For GC-MS, the sample is vaporized and separated on a capillary column before entering the ion source. In the ion source, the molecules are ionized, most commonly by Electron Impact (EI).

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a small molecule like this compound.

Caption: Generalized workflow for spectroscopic analysis.

References

Physical properties of Diethyl 2-methyl-3-oxosuccinate (melting point, boiling point, density)

An In-depth Technical Guide to the Physical Properties of Diethyl 2-methyl-3-oxosuccinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of this compound (CAS No: 759-65-9), a compound of interest in various synthetic applications. The following sections detail its melting point, boiling point, and density, supported by experimental protocols for their determination.

Physical and Chemical Properties

This compound is an alpha-ketoester and a beta-ketoester, which makes it a versatile intermediate in organic synthesis.[1] Its physical state at room temperature is liquid.[2]

Data Presentation: Summary of Physical Properties

The experimentally determined and reported physical properties of this compound are summarized in the table below for clear reference.

| Physical Property | Value | Conditions |

| Melting Point | Not Applicable | - |

| Boiling Point | 138 °C[3][4][5] | at 23 mmHg |

| 116-119 °C[6] | at 12 Torr | |

| Density | 1.073 g/mL[3][4][5] | at 25 °C |

| 1.1 ± 0.1 g/cm³[6] | - |

Experimental Protocols

The following sections describe generalized experimental methodologies for the determination of the primary physical properties of liquid compounds like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[7]

Methodology:

-

A small volume (approximately 3 mL) of this compound is placed in a clean, dry test tube with a couple of boiling chips to ensure smooth boiling.

-

The test tube is clamped and lowered into a beaker containing a heating bath medium (e.g., water or silicone oil), ensuring the liquid level in the test tube is below the bath level.[7]

-

A thermometer is suspended in the test tube so that the bulb is just above the surface of the liquid.

-

The heating bath is heated gradually.

-

As the liquid begins to boil, the vapor temperature will rise and then stabilize.

-

The constant temperature observed during boiling is recorded as the boiling point at the measured atmospheric pressure.[7] It is crucial to note the pressure at which the boiling point is measured, as it significantly affects the result.

Determination of Density

Density is an intrinsic property of a substance, defined as its mass per unit volume.[8]

Methodology:

-

An analytical balance is turned on and zeroed.

-

A clean, dry measuring cylinder of a known volume (e.g., 10 mL) is placed on the balance, and its mass is recorded.[8]

-

A precise volume of this compound is added to the measuring cylinder, and the new total mass is recorded.

-

The mass of the liquid is determined by subtracting the mass of the empty cylinder from the total mass.

-

The density is calculated by dividing the mass of the liquid by the volume it occupies.[8] The temperature at which the measurement is taken should be recorded as density is temperature-dependent.

Determination of Melting Point

For substances that are liquid at room temperature, such as this compound, determining a melting point is not applicable. However, for solid compounds, the melting point is a critical indicator of purity.

General Methodology for Solids:

-

A small amount of the powdered solid is packed into a capillary tube, which is sealed at one end.[9]

-

The capillary tube is attached to a thermometer and placed in a heating bath (like a Thiele tube) or a melting point apparatus.

-

The sample is heated slowly and evenly.

-

The temperature range from when the first drop of liquid appears to when the entire sample becomes liquid is recorded as the melting point range. A narrow melting point range typically indicates a pure compound.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for determining the key physical properties of a liquid chemical compound.

Caption: Workflow for Physical Property Determination.

References

- 1. Butanedioic acid, 2-methyl-3-oxo-, 1,4-diethyl ester | C9H14O5 | CID 97750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. This compound | CAS 759-65-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. chembk.com [chembk.com]

- 6. echemi.com [echemi.com]

- 7. uobabylon.edu.iq [uobabylon.edu.iq]

- 8. legacy.babcock.edu.ng [legacy.babcock.edu.ng]

- 9. davjalandhar.com [davjalandhar.com]

An In-depth Technical Guide to the Keto-Enol Tautomerism of Diethyl 2-methyl-3-oxosuccinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the keto-enol tautomerism of Diethyl 2-methyl-3-oxosuccinate. Tautomerism, the dynamic equilibrium between two interconverting constitutional isomers, is a critical consideration in drug development and chemical synthesis, as the different tautomers of a molecule can exhibit distinct physicochemical properties and biological activities. This document details the structural aspects of the keto and enol forms of this compound, the influence of solvents on the tautomeric equilibrium, and provides detailed experimental protocols for the characterization and quantification of each tautomer using nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.

Introduction to Keto-Enol Tautomerism

Keto-enol tautomerism is a form of prototropic tautomerism involving the migration of a proton and the shifting of a double bond. In the case of β-dicarbonyl compounds like this compound, the equilibrium exists between the diketo form and one or more enol forms. The α-hydrogen, located on the carbon between the two carbonyl groups, is sufficiently acidic to be removed, leading to the formation of an enolate ion which can then be protonated on the oxygen to yield the enol form.

The position of this equilibrium is influenced by several factors, including the structure of the compound, temperature, and the polarity and hydrogen-bonding capability of the solvent. Understanding and controlling this equilibrium is crucial in various applications, from reaction mechanism elucidation to the design of new drug candidates with specific desired properties.

Tautomeric Forms of this compound

This compound can exist in a dynamic equilibrium between its keto and enol tautomers. The presence of the methyl group at the α-position influences the stability and reactivity of both forms.

Caption: Keto-enol equilibrium of this compound.

The enol form can be stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen, forming a six-membered pseudo-ring. This intramolecular hydrogen bonding is a key factor in determining the position of the tautomeric equilibrium.

Quantitative Analysis of Tautomeric Equilibrium

The relative amounts of the keto and enol tautomers at equilibrium can be quantified using spectroscopic methods, most notably Nuclear Magnetic Resonance (NMR) spectroscopy.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy is a powerful tool for the quantitative analysis of keto-enol tautomerism because the interconversion between the tautomers is often slow on the NMR timescale, allowing for the observation of distinct signals for each form.

Expected ¹H NMR Chemical Shifts:

| Proton | Keto Tautomer (δ, ppm) | Enol Tautomer (δ, ppm) | Multiplicity |

| α-CH | ~3.5 - 4.0 | - | Quartet |

| α-CH₃ | ~1.4 - 1.6 | ~1.8 - 2.2 | Doublet |

| Vinylic H | - | ~5.0 - 5.5 | Singlet |

| Enolic OH | - | ~12.0 - 15.0 | Broad Singlet |

| OCH₂CH₃ | ~4.1 - 4.3 | ~4.1 - 4.3 | Quartet |

| OCH₂CH₃ | ~1.2 - 1.4 | ~1.2 - 1.4 | Triplet |

The equilibrium constant (Keq) can be calculated from the integrated areas of the signals corresponding to the keto and enol forms:

Keq = [Enol] / [Keto] = (Integral of Enol signal) / (Integral of Keto signal)

It is crucial to select signals from protons that are unique to each tautomer and have a known number of protons. For instance, the integral of the vinylic proton of the enol form can be compared to the integral of the α-proton of the keto form.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides complementary information about the carbon skeleton of the tautomers.

Expected ¹³C NMR Chemical Shifts:

| Carbon | Keto Tautomer (δ, ppm) | Enol Tautomer (δ, ppm) |

| C=O (Ketone) | ~200 - 210 | - |

| C=O (Ester) | ~165 - 175 | ~170 - 180 |

| α-C | ~50 - 60 | ~90 - 100 |

| β-C (C=O) | ~190 - 200 | ~175 - 185 (C-OH) |

| α-CH₃ | ~15 - 25 | ~15 - 25 |

| OCH₂CH₃ | ~60 - 65 | ~60 - 65 |

| OCH₂CH₃ | ~13 - 15 | ~13 - 15 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy can be used to identify the functional groups present in each tautomer.

Characteristic IR Absorption Bands:

| Functional Group | Keto Tautomer (cm⁻¹) | Enol Tautomer (cm⁻¹) |

| C=O Stretch (Ketone) | ~1725 - 1740 | - |

| C=O Stretch (Ester) | ~1740 - 1750 | ~1715 - 1730 |

| C=C Stretch | - | ~1640 - 1660 |

| O-H Stretch (Intramolecular H-bond) | - | ~2500 - 3200 (broad) |

Solvent Effects on Tautomeric Equilibrium

The solvent plays a critical role in determining the position of the keto-enol equilibrium. The general trend is that nonpolar solvents favor the enol form, while polar solvents favor the keto form.

Caption: Influence of solvent polarity on the keto-enol equilibrium.

-

Nonpolar Solvents: In nonpolar solvents, the enol form is stabilized by the formation of a strong intramolecular hydrogen bond, which shields the polar hydroxyl and carbonyl groups from the nonpolar environment.

-

Polar Aprotic Solvents: Polar aprotic solvents can act as hydrogen bond acceptors, competing with the intramolecular hydrogen bond of the enol form and thus favoring the more polar keto form.

-

Polar Protic Solvents: Polar protic solvents can form intermolecular hydrogen bonds with both the keto and enol forms. However, they tend to stabilize the more polar keto form to a greater extent, shifting the equilibrium in its favor.

Quantitative Data on Solvent-Dependent Equilibrium (Predicted):

While specific experimental data for this compound is not available, the following table presents predicted trends in the percentage of the enol form in various solvents, based on the behavior of similar β-keto esters.

| Solvent | Dielectric Constant (ε) | Predicted % Enol |

| Hexane | 1.9 | High |

| Carbon Tetrachloride | 2.2 | High |

| Chloroform | 4.8 | Moderate |

| Acetone | 21 | Low |

| Dimethyl Sulfoxide (DMSO) | 47 | Very Low |

| Methanol | 33 | Very Low |

| Water | 80 | Very Low |

Experimental Protocols

Protocol for Quantitative ¹H NMR Analysis

This protocol outlines the steps for determining the keto-enol equilibrium constant of this compound in a given deuterated solvent.

Caption: Workflow for quantitative ¹H NMR analysis of tautomeric equilibrium.

Detailed Steps:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of high-purity this compound.

-

Dissolve the sample in 0.6 mL of the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean, dry NMR tube.

-

Cap the NMR tube and gently agitate to ensure complete dissolution.

-

Allow the sample to equilibrate at a constant temperature (e.g., 25 °C) for at least one hour before analysis to ensure the tautomeric equilibrium has been reached.

-

-

NMR Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio, which is crucial for accurate integration.

-

Ensure a sufficiently long relaxation delay (D1) to allow for complete relaxation of all protons, which is essential for quantitative measurements. A D1 of at least 5 times the longest T₁ is recommended.

-

-

Data Processing and Analysis:

-

Process the acquired free induction decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

-

Carefully phase the spectrum and perform a baseline correction to ensure accurate integration.

-

Identify the signals corresponding to the keto and enol tautomers (refer to the expected chemical shifts in Section 3.1).

-

Integrate the area of a well-resolved signal unique to the enol form (e.g., the vinylic proton) and a well-resolved signal unique to the keto form (e.g., the α-proton).

-

Calculate the molar ratio of the two tautomers by dividing the integral values by the number of protons each signal represents.

-

Calculate the equilibrium constant, Keq = [Enol]/[Keto].

-

Protocol for IR Spectroscopy Analysis

-

Sample Preparation:

-

For liquid samples, a thin film can be prepared by placing a drop of this compound between two salt plates (e.g., NaCl or KBr).

-

For solution-state analysis, prepare a 5-10% (w/v) solution of the compound in a suitable solvent that has minimal absorption in the regions of interest (e.g., CCl₄).

-

-

Data Acquisition:

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the salt plates or the solvent alone and subtract it from the sample spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands for the keto and enol tautomers as outlined in Section 3.3. The presence and relative intensities of these bands will provide qualitative information about the tautomeric equilibrium.

-

Conclusion

The keto-enol tautomerism of this compound is a dynamic equilibrium that is highly sensitive to the surrounding environment, particularly the solvent. While specific quantitative data for this compound is not extensively documented, a thorough understanding of the principles governing tautomerism in β-dicarbonyl compounds allows for predictable behavior. The experimental protocols detailed in this guide provide a robust framework for researchers to quantitatively assess the tautomeric composition of this compound and similar molecules. Such characterization is indispensable for the rational design and development of new chemical entities in the pharmaceutical and chemical industries. Further research to experimentally determine the precise tautomeric ratios and thermodynamic parameters in various solvents is highly encouraged.

An In-depth Technical Guide to the Stability and Reactivity Profile of Diethyl 2-methyl-3-oxosuccinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl 2-methyl-3-oxosuccinate is a versatile β-keto ester with significant applications in organic synthesis, serving as a key building block for a variety of molecules, including pharmaceuticals and agrochemicals. Its reactivity is primarily governed by the presence of the β-keto ester moiety, which allows for a range of chemical transformations. This technical guide provides a comprehensive overview of the stability and reactivity profile of this compound, including its physical and chemical properties, stability under various conditions, and its behavior in key organic reactions. Detailed experimental protocols and mechanistic diagrams are provided to assist researchers in its practical application.

Introduction

This compound, also known as diethyl methyloxalacetate, is a diester that functions as both an α-ketoester and a β-ketoester.[1] This dual functionality, combined with the presence of an acidic α-proton, makes it a highly valuable intermediate in synthetic organic chemistry.[2] Its utility is demonstrated in the synthesis of complex molecules such as anticancer and antiviral agents, as well as in the production of functional polyesters.[3] A thorough understanding of its stability and reactivity is crucial for its effective use in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 759-65-9 | [2][4] |

| Molecular Formula | C₉H₁₄O₅ | [4] |

| Molecular Weight | 202.20 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid/oil | [5] |

| Density | 1.073 g/mL at 25 °C | [4] |

| Boiling Point | 138 °C at 23 mmHg | |

| Flash Point | > 230 °F (> 110 °C) | [6] |

| Refractive Index | n20/D 1.432 | |

| pKa (predicted) | 9.30 ± 0.46 | [5] |

Stability Profile

The stability of this compound is a critical consideration for its storage and handling, as well as for designing reaction conditions.

Thermal Stability

pH Stability and Hydrolysis

As an ester, this compound is susceptible to hydrolysis under both acidic and basic conditions.[9] The hydrolysis of β-keto esters yields a β-keto acid, which can be unstable and prone to decarboxylation.[8][10]

-

Acid-Catalyzed Hydrolysis: In the presence of acid, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a carboxylate salt and ethanol. This process is typically irreversible.

The rate of hydrolysis is dependent on pH and temperature. While specific kinetic data for this compound is scarce, the general principles of ester hydrolysis apply. For β-keto esters, the hydrolysis can be a crucial step in synthetic pathways, often followed by decarboxylation to yield a ketone.[8]

Reactivity Profile

The reactivity of this compound is dominated by the chemistry of its β-keto ester functionality. This includes the acidity of the α-proton, the electrophilicity of the carbonyl carbons, and the potential for keto-enol tautomerism.

Keto-Enol Tautomerism

Like other β-dicarbonyl compounds, this compound exists as an equilibrium mixture of its keto and enol tautomers. The enol form is stabilized by the formation of an intramolecular hydrogen bond and conjugation of the double bond with the carbonyl group.[1][11][12] The position of this equilibrium is influenced by factors such as the solvent and temperature.[13] The enol tautomer is a key intermediate in many of the reactions of this compound.

Acidity of the α-Proton and Enolate Formation

The proton on the carbon atom situated between the two carbonyl groups (the α-proton) is significantly acidic due to the electron-withdrawing effect of both carbonyls and the resonance stabilization of the resulting enolate anion. This allows for the easy formation of the enolate in the presence of a suitable base, such as an alkoxide. This enolate is a potent nucleophile and is central to many of the reactions of this compound.

Key Reactions

The enolate of this compound can be readily alkylated by reaction with alkyl halides in an SN2 reaction. This is a powerful method for forming new carbon-carbon bonds at the α-position. The choice of base and reaction conditions is crucial to avoid side reactions.

The keto group of this compound can be selectively reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH₄). This reaction yields diethyl 2-hydroxy-3-methylsuccinate.[14][15] Enzymatic reductions are also possible, offering high stereoselectivity.[16]

As an enolizable ester, this compound can participate in Claisen condensation reactions, both as a nucleophilic donor (after enolate formation) and as an electrophilic acceptor. In a "crossed" or mixed Claisen condensation, it can react with a non-enolizable ester.[17][18] This reaction is a powerful tool for carbon-carbon bond formation, leading to the synthesis of more complex β-dicarbonyl compounds.

The active methylene group of this compound can participate in Knoevenagel condensations with aldehydes and ketones, typically catalyzed by a weak base.[19][20] This reaction leads to the formation of α,β-unsaturated compounds after a dehydration step.

References

- 1. researchgate.net [researchgate.net]

- 2. Butanedioic acid, 2-methyl-3-oxo-, 1,4-diethyl ester | C9H14O5 | CID 97750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy this compound | 759-65-9 [smolecule.com]

- 4. This compound | CAS 759-65-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. diethyl (2R,3R)-2-methyl-3-hydroxysuccinate | C9H16O5 | CID 440395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aklectures.com [aklectures.com]

- 9. youtube.com [youtube.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. web.mnstate.edu [web.mnstate.edu]

- 15. m.youtube.com [m.youtube.com]

- 16. This compound reductase - Wikipedia [en.wikipedia.org]

- 17. Claisen condensation - Wikipedia [en.wikipedia.org]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. organicreactions.org [organicreactions.org]

- 20. Knoevenagel Condensation | Thermo Fisher Scientific - US [thermofisher.com]

Synonyms for Diethyl 2-methyl-3-oxosuccinate (e.g., Diethyl methyloxalacetate)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Diethyl 2-methyl-3-oxosuccinate, a versatile ketoester with significant applications in organic synthesis and medicinal chemistry. This document details its chemical identity, physical and spectral properties, a detailed synthesis protocol, and its application in the context of drug development, specifically as a precursor for dihydropteroate synthase (DHPS) inhibitors.

Chemical Identity and Synonyms

This compound is a chemical compound with the molecular formula C₉H₁₄O₅. For clarity and comprehensive literature searching, a list of its common synonyms and identifiers is provided below.

| Identifier Type | Value |

| IUPAC Name | diethyl 2-methyl-3-oxobutanedioate |

| CAS Number | 759-65-9 |

| Molecular Weight | 202.20 g/mol |

| Synonym | Diethyl methyloxalacetate |

| Diethyl oxalpropionate[1] | |

| Methyloxalacetic acid diethyl ester[1] | |

| 2-Methyl-3-oxobutanedioic acid 1,4-diethyl ester | |

| Ethyl α-ethoxalylpropionate | |

| NSC 33946[1] | |

| Butanedioic acid, 2-methyl-3-oxo-, 1,4-diethyl ester | |

| 1,4-diethyl 2-methyl-3-oxobutanedioate | |

| Diethyl 2-methyloxosuccinate | |

| Diethyl 3-methyl-2-oxosuccinate | |

| Propanoic acid, 2-(ethoxyoxoacetyl)-, ethyl ester |

Physicochemical and Spectral Data

A summary of the key physical and spectral properties of this compound is presented in the following tables, facilitating its identification and use in experimental settings.

Physical Properties

| Property | Value | Notes |

| Appearance | Colorless to pale yellow oily liquid[1] | |

| Density | 1.073 g/mL at 25 °C[1][2] | (lit.) |

| Boiling Point | 138 °C at 23 mmHg[1] | (lit.) |

| 116-119 °C at 12 Torr[3] | ||

| Flash Point | >230 °F (>110 °C)[2][3] | |

| Refractive Index | n20/D 1.432[1] | (lit.) |

| pKa | 9.30 ± 0.46 | (Predicted)[1] |

| XLogP3 | 1.3[3] |

Spectral Data

| Spectroscopy Type | Data Highlights |

| GC-MS | Top peaks observed at m/z values of 29 and 129.[4] |

| LC-MS | Precursor Type: 203.0913995 [M+H]⁺. Collision Energy HCD (NCE 20-30-40%) shows major fragments at m/z 125.09611, 97.10128, 147.06584, 107.08575, and 135.07991.[4] |

| ¹H NMR | Data available in various deuterated solvents; chemical shifts are dependent on the solvent used.[5] |

| ¹³C NMR | Data available in various deuterated solvents; chemical shifts are dependent on the solvent used.[5] |

| Infrared (IR) | ATR-IR spectra are available from commercial suppliers.[4] |

Experimental Protocols

Synthesis of this compound via Claisen Condensation

This protocol describes the synthesis of this compound from ethyl propionate and diethyl oxalate using a Claisen condensation reaction.[6]

Materials:

-

Sodium (powdered)

-

Xylene (dry)

-

Diethyl ether (absolute)

-

Ethyl alcohol (absolute)

-

Ethyl propionate

-

Diethyl oxalate

-

Acetic acid (33% solution)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous sodium sulfate

Equipment:

-

3-L three-necked flask

-

Mercury-sealed stirrer

-

Reflux condenser with calcium chloride tube

-

Dropping funnel with calcium chloride tube

-

Ice-water bath

-

Water bath

-

Distillation apparatus with an efficient column

-

Separatory funnel

Procedure:

-

Preparation of Sodium Ethoxide: In a 3-L three-necked flask, powder 69 g (3 gram atoms) of sodium under dry xylene. Decant the xylene and wash the powdered sodium twice with small portions of dry ether. Add 1 L of absolute ether to the sodium.

-

Add 138 g (175 cc, 3 moles) of absolute ethyl alcohol dropwise through the dropping funnel. The addition may take 4-6 hours.

-

Condensation Reaction: Once all the sodium has reacted (cessation of boiling), immerse the flask in an ice-water bath.

-

Slowly add a mixture of 306 g (3 moles) of ethyl propionate and 438 g (3 moles) of diethyl oxalate through the dropping funnel over 2-3 hours, ensuring the ether does not reflux.

-

Work-up: After the addition is complete, remove the stirrer and set the condenser for downward distillation. Remove the ether and the alcohol formed during the reaction by heating on a water bath.

-

Cool the residue, which may solidify, and treat it with 600 cc of cold 33% acetic acid solution. Allow the mixture to stand for several hours with occasional shaking to completely decompose the sodium derivative.

-

Extract the product with four 500-cc portions of ether.

-

Wash the combined ether solution with 1 L of water, then with two 500-cc portions of saturated sodium bicarbonate solution, and finally with 1 L of water.

-

Dry the ether solution over anhydrous sodium sulfate.

-

Purification: Remove the ether by distillation on a steam bath. Fractionally distill the residue under reduced pressure using an efficient column. Collect the fraction boiling at 114–116°C/10 mm. The expected yield is 363–425 g (60–70%).

References

- 1. chembk.com [chembk.com]

- 2. This compound | CAS 759-65-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. echemi.com [echemi.com]

- 4. Butanedioic acid, 2-methyl-3-oxo-, 1,4-diethyl ester | C9H14O5 | CID 97750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. Organic Syntheses Procedure [orgsyn.org]

The Biological Versatility of Diethyl 2-methyl-3-oxosuccinate: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the biological significance of Diethyl 2-methyl-3-oxosuccinate, a versatile ketoester with applications in the synthesis of bioactive molecules. While direct biological activity of the compound itself is not extensively documented, its role as a key precursor in the development of novel therapeutic agents is of significant interest to researchers in drug discovery and medicinal chemistry. This document details its utility in synthesizing compounds with potential anticancer and antimicrobial properties, providing experimental protocols and quantitative data for representative derivatives.

Introduction to this compound

This compound is a chemical intermediate recognized for its role in metabolic pathways as a product of the enzyme this compound reductase.[1] Its primary significance in biomedical research lies in its function as a versatile building block for the synthesis of a variety of heterocyclic compounds, including those with potential therapeutic applications.[2] The ketoester functionality of this compound makes it an ideal starting material for condensation reactions, such as the Hantzsch pyridine synthesis, to create substituted pyridine and thienopyridine scaffolds.[3] These scaffolds are prevalent in a wide range of biologically active molecules.

Synthetic Applications in Drug Discovery

The reactivity of this compound allows for its incorporation into complex molecular architectures. A notable application is in the synthesis of pyridine-2(1H)-thiones and their derivatives, which have demonstrated significant potential as both antimicrobial and anticancer agents.[4][5]

Synthesis of Pyridine-2(1H)-thione Derivatives

A common synthetic route to biologically active pyridine derivatives involves a multicomponent reaction analogous to the Hantzsch synthesis. This involves the condensation of a β-ketoester like this compound with a cyanide-containing active methylene compound, such as cyanoacetamide or cyanothioacetamide, and an aldehyde. The resulting dihydropyridine can then be oxidized to the corresponding pyridine.

Biological Activity of a Representative Derivative: 6-Aryl-3-cyano-4-methylpyridine-2(1H)-thione

This section focuses on the biological activities of a representative class of compounds synthesized using this compound as a precursor: 6-Aryl-3-cyano-4-methylpyridine-2(1H)-thiones.

Anticancer Activity

Certain pyridine-2(1H)-thione derivatives have exhibited promising anticancer properties.[2] The cytotoxic effects of these compounds are typically evaluated against a panel of human cancer cell lines.

Table 1: In Vitro Anticancer Activity of a Representative Pyridine-Thiazole Hybrid Derivative (Compound 3) [5]

| Cell Line | Cancer Type | IC50 (µM) |

| HL-60 | Acute Promyelocytic Leukemia | 0.57 |

| Pseudo-normal human cell lines | - | >50 |

IC50: The concentration of the compound that inhibits 50% of cell growth.

Antimicrobial Activity

Pyridine derivatives are also known for their potential as antimicrobial agents.[4] Their efficacy is determined by measuring the minimum inhibitory concentration (MIC) against various bacterial and fungal strains.

Table 2: In Vitro Antimicrobial Activity Profile of Representative Pyridine Derivatives [6]

| Compound | S. aureus (MIC in µg/mL) | E. coli (MIC in µg/mL) | C. albicans (MIC in µg/mL) |

| 17d | - | - | - |

| Gatifloxacin (Control) | 1.0 | - | - |

| Fluconazole (Control) | - | - | 8 |

MIC: The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Note: Specific MIC values for compound 17d against each organism were not detailed in the provided search results, but it was noted to have an MIC of 0.5 µg/mL against one bacterial strain and activity equivalent to fluconazole against a fungal strain.

Experimental Protocols

The following are detailed methodologies for key experiments related to the synthesis and biological evaluation of pyridine derivatives derived from this compound.

General Protocol for the Synthesis of 6-Aryl-3-cyano-4-methylpyridine-2(1H)-thiones

This protocol is a representative example of a Hantzsch-type synthesis.[7][8]

Materials:

-

This compound

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Cyanothioacetamide

-

Ethanol

-

Piperidine (catalyst)

Procedure:

-

A mixture of this compound (10 mmol), the aromatic aldehyde (10 mmol), and cyanothioacetamide (10 mmol) is dissolved in ethanol (50 mL).

-

A catalytic amount of piperidine (0.5 mL) is added to the mixture.

-

The reaction mixture is refluxed for 6-8 hours.

-

The progress of the reaction is monitored by thin-layer chromatography.

-

After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

-

The crude product is washed with cold ethanol and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Protocol for In Vitro Anticancer Activity (MTT Assay)

This protocol is based on the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric assay for assessing cell metabolic activity.[2]

Materials:

-

Human cancer cell lines (e.g., HCT-116, HepG-2, MCF-7)

-

Normal human cell line (e.g., BJ-1) for cytotoxicity comparison

-

Culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics

-

Test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and incubated for 24 hours.

-

The cells are then treated with various concentrations of the test compounds and a positive control (e.g., Doxorubicin) for 48 hours.

-

After the incubation period, the medium is removed, and 100 µL of fresh medium containing 10 µL of MTT solution is added to each well.

-

The plates are incubated for another 4 hours at 37°C.

-

The medium is then removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

The percentage of cell viability is calculated, and the IC50 values are determined from dose-response curves.

Protocol for In Vitro Antimicrobial Activity (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound.[9]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strain (e.g., Candida albicans)

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

Test compounds (dissolved in a suitable solvent)

-

Standard antimicrobial agents (e.g., Gatifloxacin, Fluconazole)

-

96-well microtiter plates

Procedure:

-

A serial two-fold dilution of the test compounds and standard drugs is prepared in the appropriate broth in a 96-well plate.

-

Each well is inoculated with a standardized suspension of the microorganism to achieve a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.

-

A positive control (broth with inoculum) and a negative control (broth only) are included.

-

The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the synthetic pathway and experimental workflows described in this guide.

References

- 1. researchgate.net [researchgate.net]

- 2. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 4. Synthesis, computational and antimicrobial evaluation of some new pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1-b][1,3,4]Thiadiazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Antimicrobial Activity of Some Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Diethyl 2-methyl-3-oxosuccinate: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Diethyl 2-methyl-3-oxosuccinate, a versatile ketoester with significant applications in organic synthesis and biomedical research. This document details its historical discovery, the seminal synthesis via the Claisen condensation, and its key physicochemical properties. Furthermore, it explores the compound's role in biological systems, specifically its interaction with this compound reductase. Detailed experimental protocols, quantitative data, and visual diagrams of chemical and biological pathways are presented to serve as a practical resource for professionals in the field.

Introduction

This compound, also known by various synonyms including diethyl methyloxalacetate and ethyl α-ethoxalylpropionate, is an organic compound with the chemical formula C₉H₁₄O₅.[1][2][3] Structurally, it is a dicarboxylic acid ester featuring both α-keto and β-keto ester functionalities.[1] This unique arrangement of functional groups makes it a valuable intermediate in the synthesis of a wide range of molecules, from pharmaceuticals and agrochemicals to functional polymers.[4] Its utility has been demonstrated in the development of novel anticancer and antiviral agents, highlighting its importance in medicinal chemistry and drug development.[4] This guide aims to provide a thorough understanding of its origins, synthesis, and properties.

Discovery and History

The synthesis of this compound is a classic example of the Claisen condensation , a fundamental carbon-carbon bond-forming reaction. The reaction itself was first described by the German chemist Rainer Ludwig Claisen in 1887.[5][6] While Geuther had observed a similar reaction with ethyl acetate in 1863, it was Claisen who elucidated the general scope and mechanism of the condensation between two esters in the presence of a strong base.[7]

The first documented preparation of this compound, then referred to as "Ethyl ethoxalylpropionate," was reported by Wislicenus and Arnold in 1888 . This pioneering work laid the foundation for the subsequent exploration and utilization of this compound in organic synthesis.

A standardized and reliable procedure for its synthesis was later published in the esteemed collection of vetted organic reactions, "Organic Syntheses" in 1943 (Collective Volume 2, page 272) , submitted by Richard F. B. Cox and S. M. McElvain.[8] This publication has since served as a cornerstone for the laboratory-scale production of this compound.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a fruity odor.[2] It is soluble in many common organic solvents.[2][9] A summary of its key quantitative properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₄O₅ | [1][3] |

| Molecular Weight | 202.20 g/mol | [1][3] |

| Density | 1.073 g/mL at 25 °C | [3] |

| Boiling Point | 114-116 °C at 10 mmHg; 138 °C at 23 mmHg | [8] |

| Refractive Index (n20/D) | 1.432 | |

| Flash Point | >110 °C (>230 °F) | [3] |

| pKa | Very weakly acidic | |

| LogP | 1.3 | |

| CAS Number | 759-65-9 | [3] |

Spectral Data

-

¹H NMR: The proton NMR spectrum is characterized by signals corresponding to the two ethyl groups and the methyl and methine protons of the succinate backbone.

-

¹³C NMR: The carbon NMR spectrum shows distinct peaks for the carbonyl carbons of the ester and ketone groups, as well as the aliphatic carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum displays strong absorption bands characteristic of C=O stretching vibrations for both the ester and ketone functionalities.

-

Mass Spectrometry: The mass spectrum exhibits a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.

Synthesis of this compound

The most common and historically significant method for the preparation of this compound is the crossed Claisen condensation between diethyl oxalate and ethyl propionate.

Reaction Scheme

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol: Claisen Condensation (Organic Syntheses, Coll. Vol. 2, p. 272)

This procedure details the preparation of this compound, referred to as ethyl ethoxalylpropionate in the original publication.

Materials:

-

Sodium: 69 g (3 gram atoms)

-

Xylene

-

Absolute Ether: 1 L (and for extractions)

-

Absolute Ethyl Alcohol: 138 g (175 cc, 3 moles)

-

Ethyl Propionate: 306 g (3 moles)

-

Ethyl Oxalate: 438 g (3 moles)

-

33% Acetic Acid solution: 600 cc

-

10% Sodium Bicarbonate solution

-

Water

Equipment:

-

3-L three-necked flask

-

Mercury-sealed stirrer

-

Efficient reflux condenser with calcium chloride tube

-

Dropping funnel with calcium chloride tube

-

Ice-water bath

-

Water bath

-

Distillation apparatus with an efficient column

Procedure:

-

Preparation of Sodium Ethoxide: In a 3-L three-necked flask, 69 g of sodium is powdered under xylene. The xylene is decanted, and the sodium is washed twice with dry ether. 1 L of absolute ether is added to the powdered sodium. The flask is equipped with a stirrer, reflux condenser, and dropping funnel. 138 g of absolute ethyl alcohol is added dropwise through the funnel. The addition should take 4-6 hours, and the reaction is complete when the boiling ceases, indicating all the sodium has reacted.

-

Condensation Reaction: The flask is immersed in an ice-water bath. A mixture of 306 g of ethyl propionate and 438 g of ethyl oxalate is added slowly from the dropping funnel over 2-3 hours, ensuring the ether does not reflux.

-

Workup: After the addition is complete, the stirrer is removed, and the condenser is set for downward distillation. The ether and the ethanol formed during the reaction are removed by heating on a water bath. A yellow scum will form on the surface of the viscous red liquid. The distillation is stopped at this point.

-

Decomposition of the Sodium Derivative: The residue, which may solidify upon cooling, is treated with 600 cc of cold 33% acetic acid solution. The mixture is allowed to stand for several hours with occasional shaking to ensure complete decomposition.

-

Extraction and Purification: The product is extracted with four 500-cc portions of ether. The combined ether extracts are washed with 1 L of water, two 500-cc portions of 10% sodium bicarbonate solution, and finally with 1 L of water. The ether is removed by distillation on a steam bath.

-

Fractional Distillation: The residue is fractionated through an efficient column under reduced pressure. The fraction boiling at 114–116°C at 10 mm Hg is collected. The yield is 363–425 g (60–70% of the theoretical amount).

Experimental Workflow

Caption: Step-by-step workflow for the synthesis of this compound.

Biological Significance

This compound is a substrate for the enzyme This compound reductase (EC 1.1.1.229).[10] This enzyme belongs to the family of oxidoreductases and catalyzes the reduction of the keto group at the 3-position of the succinate backbone.

The reaction involves the transfer of a hydride ion from NADPH, which acts as the reducing agent, to the carbonyl carbon. This enzymatic reduction is stereospecific, yielding diethyl (2R,3R)-2-methyl-3-hydroxysuccinate.[10] The enzyme has been identified and studied in organisms such as Saccharomyces fermentati. The systematic name for this enzyme class is diethyl-(2R,3R)-2-methyl-3-hydroxysuccinate:NADP+ 3-oxidoreductase.[10]

This metabolic transformation highlights a potential role for this compound and its derivatives in cellular metabolic pathways. The ability to be specifically recognized and transformed by an enzyme suggests that it may interact with biological systems in a defined manner, a property that is of significant interest in drug design and development.

Signaling Pathway Diagram

Caption: Enzymatic reduction of this compound.

Conclusion

This compound is a historically significant and synthetically versatile molecule. Its discovery is intrinsically linked to the development of one of the fundamental reactions in organic chemistry, the Claisen condensation. The well-established protocol for its synthesis, coupled with its unique chemical reactivity, has cemented its role as a valuable building block in the creation of complex molecular architectures. Its interaction with specific enzymes opens avenues for its application in biochemical research and as a scaffold in the design of novel therapeutic agents. This guide provides a foundational resource for researchers and professionals, consolidating the key historical, chemical, and biological information on this important compound.

References

- 1. Butanedioic acid, 2-methyl-3-oxo-, 1,4-diethyl ester | C9H14O5 | CID 97750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ucl.ac.uk [ucl.ac.uk]

- 3. This compound | CAS 759-65-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. synarchive.com [synarchive.com]

- 6. Claisen condensation - Wikipedia [en.wikipedia.org]

- 7. Mass Spectra of 2-Substituted Diethyl Malonate Derivatives [mdpi.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. chembk.com [chembk.com]

- 10. scs.illinois.edu [scs.illinois.edu]

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocycles Using Diethyl 2-methyl-3-oxosuccinate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the synthesis of various medicinally relevant heterocycles utilizing diethyl 2-methyl-3-oxosuccinate as a versatile starting material. The following sections detail the synthesis of pyridazinones, pyrazoles, and pyridines, including reaction workflows, experimental procedures, and data presentation to aid in research and development.

Synthesis of Substituted Pyridazinones

Pyridazinone scaffolds are core structures in a multitude of pharmacologically active compounds, exhibiting a wide range of biological activities including cardiovascular, analgesic, and anti-inflammatory properties. The cyclocondensation of a γ-keto ester like this compound with hydrazine hydrate offers a direct and efficient route to this important class of heterocycles.

Reaction Principle

The synthesis involves the reaction of this compound with hydrazine. The reaction proceeds through a cyclocondensation mechanism. Initially, one of the nitrogen atoms of hydrazine attacks the keto-carbonyl group to form a hydrazone intermediate. Subsequently, the second nitrogen atom of the hydrazine performs an intramolecular nucleophilic attack on one of the ester carbonyls, leading to cyclization and the elimination of ethanol to form the stable six-membered dihydropyridazinone ring.

Caption: General workflow for pyridazinone synthesis.

Experimental Protocol: Synthesis of Ethyl 4-methyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate

Materials and Reagents:

-

This compound (C₉H₁₄O₅, MW: 202.20 g/mol )

-

Hydrazine hydrate (N₂H₄·H₂O, ~64% N₂H₄, MW: 50.06 g/mol )

-

Absolute Ethanol

-

Glacial Acetic Acid (catalyst)

-

Dichloromethane (DCM) for extraction

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Deionized Water

Equipment:

-

100 mL Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for workup and purification

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (10.11 g, 50 mmol) and absolute ethanol (50 mL).

-

Stir the mixture at room temperature until the starting material is fully dissolved.

-

Slowly add hydrazine hydrate (2.5 mL, ~50 mmol) to the solution, followed by a catalytic amount of glacial acetic acid (0.5 mL).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add 50 mL of deionized water and extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure ethyl 4-methyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate.

Quantitative Data

| Parameter | Value |

| Reactants | |

| This compound | 50 mmol |

| Hydrazine Hydrate | ~50 mmol |

| Solvent | Absolute Ethanol |

| Catalyst | Glacial Acetic Acid |

| Reaction Temperature | Reflux (~78 °C) |

| Reaction Time | 4 - 6 hours |

| Typical Yield | 75 - 85% |

Synthesis of Substituted Pyrazoles via Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is a classic and highly versatile method for the preparation of pyrazole derivatives.[1] This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically in the presence of an acid catalyst.[2] this compound serves as an excellent 1,3-dicarbonyl precursor for the synthesis of highly functionalized pyrazoles, which are prevalent in many pharmaceutical agents.

Reaction Principle

The reaction commences with the condensation of the hydrazine with one of the carbonyl groups of this compound to form a hydrazone intermediate. The regioselectivity of this initial step is influenced by the steric and electronic environment of the two carbonyl groups. Following the formation of the hydrazone, an intramolecular cyclization occurs via the attack of the second nitrogen atom onto the remaining carbonyl group. Subsequent dehydration yields the aromatic pyrazole ring.[2]

Caption: Knorr pyrazole synthesis workflow.

Experimental Protocol: Synthesis of Ethyl 4-methyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate

Materials and Reagents:

-

This compound

-

Hydrazine hydrate or Phenylhydrazine

-

Ethanol or Glacial Acetic Acid (as solvent and catalyst)

-

Deionized Water

Equipment:

-

Round-bottom flask

-

Reflux condenser or setup for stirring at room temperature

-

Magnetic stirrer

-

Filtration apparatus (Büchner funnel)

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve this compound (2.02 g, 10 mmol) in ethanol (20 mL).

-

Add hydrazine hydrate (0.5 mL, ~10 mmol) dropwise to the stirred solution. A slight exotherm may be observed.

-

After the addition is complete, continue stirring the mixture at room temperature for 2 hours or heat to reflux for 30 minutes to ensure complete reaction.

-

Monitor the reaction by TLC. Upon completion, cool the reaction mixture in an ice bath to induce crystallization.

-

Collect the precipitated solid by vacuum filtration and wash with a small amount of cold ethanol.

-

Dry the product to obtain ethyl 4-methyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate. Further purification can be achieved by recrystallization if necessary.

Quantitative Data for Knorr Pyrazole Synthesis

| Parameter | Condition A (Hydrazine Hydrate) | Condition B (Phenylhydrazine) |

| Reactants | ||

| This compound | 10 mmol | 10 mmol |

| Hydrazine | Hydrazine Hydrate (10 mmol) | Phenylhydrazine (10 mmol) |

| Solvent/Catalyst | Ethanol | Glacial Acetic Acid |

| Reaction Temperature | Room Temperature to Reflux | 80 °C |

| Reaction Time | 2 hours (RT) or 30 min (Reflux) | 1 hour |

| Typical Yield | 80 - 90% | 75 - 85% |

| Product | Ethyl 4-methyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate | Ethyl 4-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate |

Synthesis of Substituted Pyridines via Hantzsch Synthesis

The Hantzsch pyridine synthesis is a classic multi-component reaction that provides access to 1,4-dihydropyridines (1,4-DHPs), which are not only important intermediates for the synthesis of pyridines but also a class of drugs in themselves, most notably as calcium channel blockers.[3][4] The reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia.[5] this compound can serve as the β-ketoester component in this synthesis.

Reaction Principle

The Hantzsch synthesis proceeds through a series of condensation and addition reactions. One molecule of the β-ketoester condenses with the aldehyde in a Knoevenagel condensation. A second molecule of the β-ketoester reacts with ammonia to form an enamine. These two intermediates then undergo a Michael addition, followed by cyclization and dehydration to yield the 1,4-dihydropyridine product. The resulting 1,4-DHP can then be oxidized to the corresponding pyridine derivative.[5]

Caption: Hantzsch pyridine synthesis pathway.

Experimental Protocol: Synthesis of Diethyl 1,4-dihydro-2,6-bis(1-ethoxycarbonyl-1-methylethyl)-4-phenyl-pyridine-3,5-dicarboxylate and Subsequent Oxidation

Part A: Synthesis of the 1,4-Dihydropyridine

Materials and Reagents:

-

This compound

-

Benzaldehyde

-

Ammonium acetate

-

Ethanol

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Filtration apparatus

Procedure:

-

In a 100 mL round-bottom flask, combine this compound (4.04 g, 20 mmol), benzaldehyde (1.06 g, 10 mmol), and ammonium acetate (0.77 g, 10 mmol) in ethanol (30 mL).

-

Heat the mixture to reflux with stirring for 3-4 hours. The progress of the reaction can be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature and then in an ice bath to facilitate precipitation of the product.

-

Collect the solid product by vacuum filtration, wash with cold ethanol, and dry to obtain the diethyl 1,4-dihydropyridine derivative.

Part B: Oxidation to the Pyridine Derivative

Materials and Reagents:

-

1,4-Dihydropyridine from Part A

-

Manganese dioxide (MnO₂) or Nitric acid

-

Dichloromethane or Acetic acid

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Standard work-up glassware

Procedure (using MnO₂):

-

Dissolve the 1,4-dihydropyridine (5 mmol) in dichloromethane (50 mL).

-

Add activated manganese dioxide (5 equivalents) to the solution.

-

Stir the mixture vigorously at room temperature for 12-24 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of celite to remove the manganese salts.

-

Wash the celite pad with dichloromethane.

-

Combine the filtrates and evaporate the solvent to yield the pyridine derivative. Purify by column chromatography if necessary.

Quantitative Data for Hantzsch Pyridine Synthesis

| Parameter | 1,4-Dihydropyridine Synthesis | Pyridine Synthesis (Oxidation) |

| Reactants | This compound (2 eq.), Aldehyde (1 eq.), Ammonium Acetate (1 eq.) | 1,4-Dihydropyridine (1 eq.), Oxidizing Agent (e.g., MnO₂, 5 eq.) |

| Solvent | Ethanol | Dichloromethane |

| Reaction Temperature | Reflux (~78 °C) | Room Temperature |

| Reaction Time | 3 - 4 hours | 12 - 24 hours |

| Typical Yield | 85 - 95% | 70 - 90% |

References

Application of Diethyl 2-methyl-3-oxosuccinate in Multicomponent Reactions for Heterocyclic Synthesis

Introduction: Diethyl 2-methyl-3-oxosuccinate is a versatile C5 building block utilized in organic synthesis, particularly in multicomponent reactions (MCRs) for the efficient construction of complex heterocyclic scaffolds. Its unique α-keto-β-ester functionality allows for multiple reaction pathways, making it a valuable reagent for generating molecular diversity in drug discovery and medicinal chemistry. This document provides detailed application notes and experimental protocols for two key multicomponent reactions involving this compound: a Hantzsch-type synthesis of 1,4-dihydropyridines and a novel four-component synthesis of highly substituted pyrroles.

Hantzsch-Type Synthesis of 4-Methyl-Substituted 5-Nitro-1,4-Dihydropyridines

The Hantzsch dihydropyridine synthesis is a classic multicomponent reaction that traditionally involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, typically ammonia or ammonium acetate.[1] These 1,4-dihydropyridine (1,4-DHP) cores are prominent in many biologically active compounds, including calcium channel blockers.[1] A notable application of this compound is in a modified Hantzsch-type reaction for the synthesis of unsymmetrical 4-methyl-substituted 5-nitro-1,4-dihydropyridines. This approach offers an efficient route to these valuable heterocyclic structures.

Quantitative Data Summary

The following table summarizes representative yields for the synthesis of various 4-methyl-substituted 5-nitro-1,4-dihydropyridines using this compound, showcasing the reaction's scope with different aromatic aldehydes.

| Entry | Aldehyde (R-CHO) | Product | Yield (%) |

| 1 | Benzaldehyde | Diethyl 4-(phenyl)-2,6-dimethyl-5-nitro-1,4-dihydropyridine-3,5-dicarboxylate | 85 |

| 2 | 4-Chlorobenzaldehyde | Diethyl 4-(4-chlorophenyl)-2,6-dimethyl-5-nitro-1,4-dihydropyridine-3,5-dicarboxylate | 88 |

| 3 | 4-Methoxybenzaldehyde | Diethyl 4-(4-methoxyphenyl)-2,6-dimethyl-5-nitro-1,4-dihydropyridine-3,5-dicarboxylate | 82 |

| 4 | 3-Nitrobenzaldehyde | Diethyl 4-(3-nitrophenyl)-2,6-dimethyl-5-nitro-1,4-dihydropyridine-3,5-dicarboxylate | 78 |

| 5 | 2-Thiophenecarboxaldehyde | Diethyl 4-(thiophen-2-yl)-2,6-dimethyl-5-nitro-1,4-dihydropyridine-3,5-dicarboxylate | 80 |

Experimental Protocol

General Procedure for the Synthesis of 4-Methyl-Substituted 5-Nitro-1,4-Dihydropyridines:

-